molecular formula C16H16 B6325871 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane CAS No. 695227-47-5

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane

Cat. No. B6325871
CAS RN: 695227-47-5
M. Wt: 208.30 g/mol
InChI Key: DZTRXZDKDKFXKU-UHFFFAOYSA-N
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Description

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane, also known as CIE, is an organosilicon compound that has recently been studied for its potential applications in a variety of scientific fields. CIE is a type of cyclopentadienyl-based organosilicon compound that contains both a cyclopentadienyl and an indenyl group. It has a molecular formula of C20H16. CIE has been studied for its potential applications in organic synthesis, photochemistry, and catalysis.

Mechanism of Action

The mechanism of action of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is not yet fully understood. However, it is believed that 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane acts as a Lewis acid in the presence of a base and a palladium catalyst. This allows the cyclopentadiene and indene to react and form 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane are not yet known. However, it is believed that 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane may have potential applications in the treatment of certain diseases and disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane in laboratory experiments include its low cost and easy availability. Additionally, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane is its lack of stability, as it is prone to decomposition in the presence of light and air.

Future Directions

For 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane research include further exploration of its potential applications in organic synthesis, photochemistry, and catalysis. Additionally, further research could be done to investigate the biochemical and physiological effects of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane. Additionally, further research could be done to explore the potential of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane in the treatment of certain diseases and disorders. Finally, further research could be done to improve the stability of 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane and to develop new methods for its synthesis.

Synthesis Methods

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be synthesized through a variety of methods. One method involves the reaction of cyclopentadiene and indene in the presence of a palladium catalyst and a base. This reaction is carried out in an inert atmosphere at room temperature. Another method involves the reaction of cyclopentadiene and indene with a palladium catalyst and a base in the presence of a Lewis acid. This reaction is carried out at room temperature in an inert atmosphere.

Scientific Research Applications

1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane has been studied for its potential applications in organic synthesis, photochemistry, and catalysis. In organic synthesis, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a reagent for the synthesis of a variety of organic compounds. In photochemistry, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a photosensitizer for the generation of singlet oxygen. In catalysis, 1-(Cyclopentadienyl)-2-(inden-1-yl)-ethane can be used as a catalyst for the formation of carbon-carbon bonds.

properties

IUPAC Name

1-(2-cyclopenta-1,3-dien-1-ylethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-6-13(5-1)9-10-15-12-11-14-7-3-4-8-16(14)15/h1-5,7-8,11-12,15H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTRXZDKDKFXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1CCC2C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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